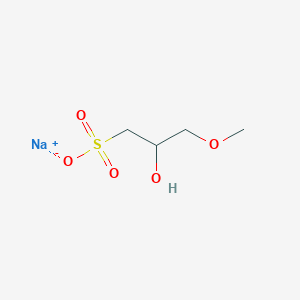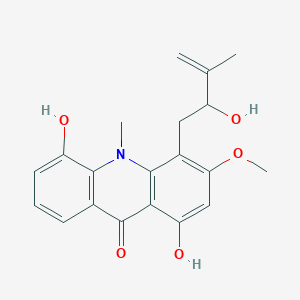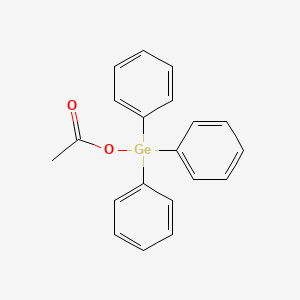
sodium;2-hydroxy-3-methoxypropane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate is a chemical compound with the molecular formula C6H11NaO5S. It is known for its high hydrophilicity and functionality as a surfactant monomer. This compound contains three functional groups: a carbon-carbon double bond (C=C), a hydroxyl group (-OH), and a sulfonic acid group (-SO3). These groups make it highly reactive and suitable for various applications in chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-hydroxy-3-methoxypropane-1-sulfonate involves the reaction of sodium methoxide with 3-hydroxypropane sulfonic acid . The process typically includes the following steps:
- Dissolving sodium methoxide in a suitable solvent.
- Adding 3-hydroxypropane sulfonic acid to the solution.
- Maintaining the reaction mixture at a specific temperature and pH to facilitate the reaction.
- Isolating and purifying the product through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Mixing sodium methoxide and 3-hydroxypropane sulfonic acid in a reactor.
- Controlling the temperature and pH to optimize the reaction rate.
- Using continuous stirring to ensure uniformity.
- Employing filtration and drying techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Sulfinic acids, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium;2-hydroxy-3-methoxypropane-1-sulfonate involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound acts as a surfactant by reducing the surface tension of aqueous solutions, thereby enhancing the solubility and dispersion of other substances.
Polymerization: It participates in polymerization reactions by forming covalent bonds with other monomers, leading to the formation of high-molecular-weight polymers.
Stabilization: The sulfonic acid group provides stability to the compound in various chemical environments, making it suitable for use in diverse applications.
Comparaison Avec Des Composés Similaires
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate can be compared with other similar compounds to highlight its uniqueness:
Sodium 3-mercapto-1-propanesulfonate: Similar in structure but contains a thiol group instead of a hydroxyl group, making it more reactive in certain chemical reactions.
2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt: Contains an acrylamide group, which makes it more suitable for polymerization reactions involving acrylates.
Vinylsulfonic acid sodium salt: Contains a vinyl group, making it highly reactive in addition polymerization reactions.
These comparisons illustrate the unique properties of this compound, such as its high hydrophilicity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C4H9NaO5S |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
sodium;2-hydroxy-3-methoxypropane-1-sulfonate |
InChI |
InChI=1S/C4H10O5S.Na/c1-9-2-4(5)3-10(6,7)8;/h4-5H,2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
Clé InChI |
ORTJDBPNRBTYQS-UHFFFAOYSA-M |
SMILES canonique |
COCC(CS(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)




![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)



![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)

